2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate
CAS No.:
Cat. No.: VC15504263
Molecular Formula: C24H21BrN2O5
Molecular Weight: 497.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21BrN2O5 |
|---|---|
| Molecular Weight | 497.3 g/mol |
| IUPAC Name | [2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
| Standard InChI | InChI=1S/C24H21BrN2O5/c1-16-6-9-20(10-7-16)31-15-23(28)27-26-14-17-8-11-21(22(12-17)30-2)32-24(29)18-4-3-5-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
| Standard InChI Key | FHRHGMHEYHIQEZ-VULFUBBASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Introduction
2-Methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities, including antimicrobial and anticancer properties, due to the presence of the azomethine group (–NH–N=CH–) linked to a carbonyl group. This compound features a combination of methoxy, hydrazone, and benzoate functionalities, contributing to its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction conditions, such as temperature, solvent choice (often aqueous ethanol), and catalyst use (e.g., chitosan hydrochloride), are critical for optimizing yields .
Biological Activity and Potential Applications
Hydrazones, including 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate, are of interest in medicinal chemistry due to their potential biological activities:
-
Antimicrobial Activity: Hydrazones have shown efficacy against various microorganisms, making them candidates for developing new antimicrobial agents.
-
Anticancer Activity: Some hydrazones exhibit anticancer properties by interacting with biological targets such as enzymes or receptors, facilitating binding through hydrogen bonding and π-stacking interactions.
Spectroscopic Analysis
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the compound's structure and functional groups. These analyses provide insights into molecular interactions and confirm the presence of specific functional groups .
Comparison with Related Compounds
Other compounds in the hydrazone class, such as 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate, share similar structural features but differ in specific functional groups and biological activities . A comparison of these compounds can highlight the impact of different substituents on their chemical and biological properties.
Data Table: Key Features of 2-Methoxy-4-((E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-Bromobenzoate
| Feature | Description |
|---|---|
| Chemical Class | Hydrazone |
| Functional Groups | Methoxy, Hydrazone, Benzoate |
| Biological Activity | Antimicrobial, Anticancer |
| Synthesis Conditions | Aqueous ethanol, chitosan hydrochloride catalyst |
| Spectroscopic Analysis | NMR, IR |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume